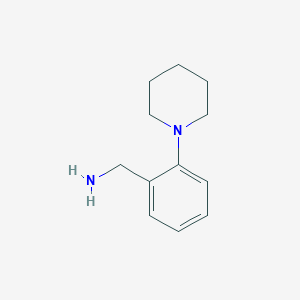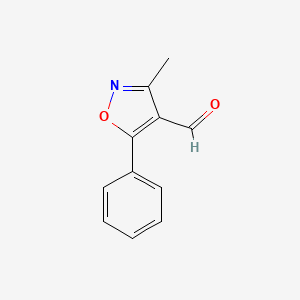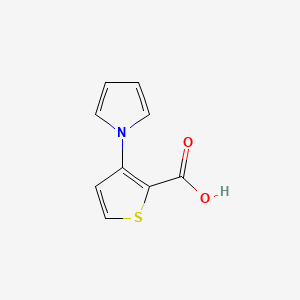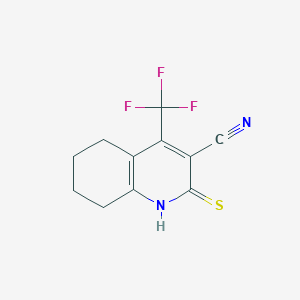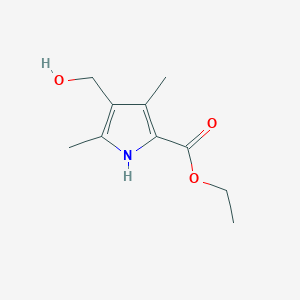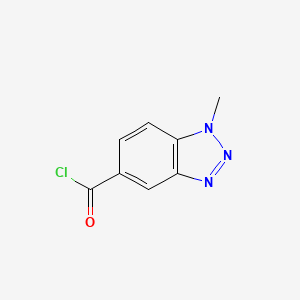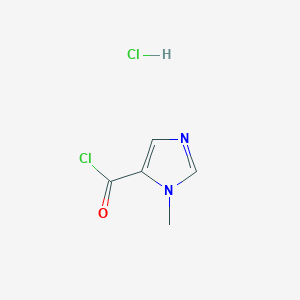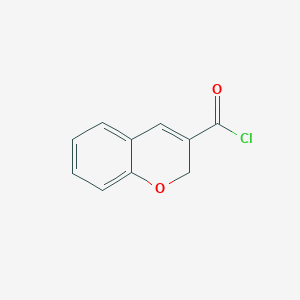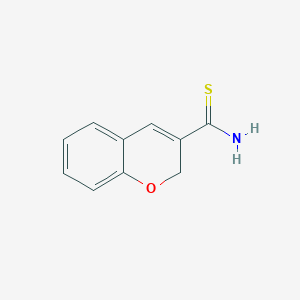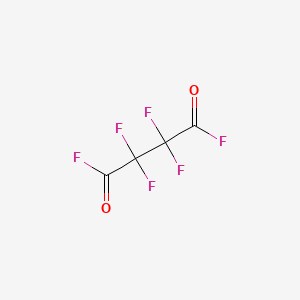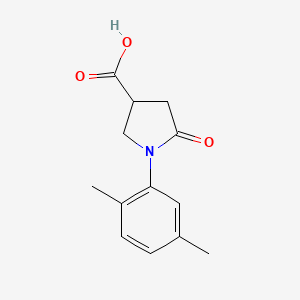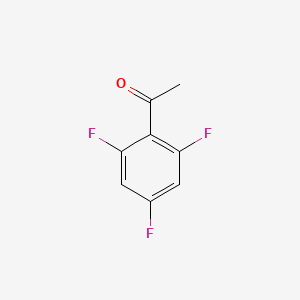
2',4',6'-Trifluoroacetophenone
説明
2',4',6'-Trifluoroacetophenone is a chemical compound that is closely related to various fluorinated acetophenones, which are characterized by the presence of fluorine atoms and an acetyl group attached to a benzene ring. Although the provided papers do not directly discuss 2',4',6'-Trifluoroacetophenone, they do provide insights into similar compounds that can help infer some of its properties and reactivity.
Synthesis Analysis
The synthesis of related fluorinated compounds, such as 2-(trifluoroacetyl)chromones, involves Claisen condensation reactions followed by deprotection steps. For instance, 2-hydroxyacetophenones can be condensed with methyl 2-methoxytetrafluoropropionate, and subsequent sulfuric acid-mediated deprotection yields the desired trifluoroacetyl chromones . This suggests that similar synthetic strategies could potentially be applied to synthesize 2',4',6'-Trifluoroacetophenone, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational modes of compounds similar to 2',4',6'-Trifluoroacetophenone can be studied using spectroscopic techniques such as FTIR, FT-Raman, and NMR. For example, 2,4-difluoroacetophenone has been analyzed using density functional theory (DFT) to calculate its optimum molecular geometry, vibrational frequencies, and other spectroscopic properties . These methods could be used to determine the molecular structure of 2',4',6'-Trifluoroacetophenone and to understand the effects of the trifluoromethyl group on its chemical behavior.
Chemical Reactions Analysis
Fluorinated acetophenones can participate in various chemical reactions. The paper on 2-(trifluoroacetyl)chromones describes their reactions with diamines to produce tetrahydropyrazines and quinoxaline derivatives . Additionally, 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . These findings indicate that 2',4',6'-Trifluoroacetophenone may also act as a reactive intermediate or catalyst in similar transformations, given its structural similarity to these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetophenones can be deduced from their molecular structure and reactivity. The presence of fluorine atoms typically affects the electron distribution within the molecule, as indicated by the molecular electrostatic potential (MEP) map of 2,4-difluoroacetophenone, which shows negative potential sites on the oxygen atom . The polarizability, hyperpolarizability, and dipole moment of such molecules can also be calculated to predict their behavior in different environments. These properties are crucial for understanding the reactivity and potential applications of 2',4',6'-Trifluoroacetophenone in various chemical contexts.
科学的研究の応用
1. Synthesis of 4, 6-and 6, 7-difluoro-3-methyl-1H-indazoles
- Summary of Application: 2’,4’,6’-Trifluoroacetophenone is used as a reactant in the synthesis of 4, 6-and 6, 7-difluoro-3-methyl-1H-indazoles .
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .
2. Manufacture of Membranes of Sulfate- and Carbonate-Selective Electrodes
- Summary of Application: Trifluoroacetophenone (TFAP) and its derivatives, including 2’,4’,6’-Trifluoroacetophenone, are used as neutral carriers (NCs) in membranes of ion-selective electrodes reversible to doubly charged carbonate and sulfate ions .
- Methods of Application: The substances are distributed in a hexane–water system, which simplifies a polyvinylchloride membrane of selective electrodes . The hydration of TFAP and some of its derivatives is systematically investigated .
- Results or Outcomes: It is found that TFAP has higher solubility in water (partition coefficient D = 415) compared to those of p- MTFAP, DMTFAP, TMTFAP, and H- p -TFAB ( D = 1360–2700), which makes it unsuitable as a neutral carrier for manufacturing membrane electrodes . The selectivity coefficients for the carbonate- and sulfate-selective electrodes are determined for all the neutral carriers studied .
3. Synthesis of 3-Trifluoromethyl-3-phenyldiazirine
- Summary of Application: 2’,4’,6’-Trifluoroacetophenone is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .
4. Asymmetric Reduction to Form 2,2,2-Trifluoro-1-phenylethanol
- Summary of Application: 2’,4’,6’-Trifluoroacetophenone undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .
5. Synthesis of New Fluorinated Polymers
- Summary of Application: 2’,4’,6’-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .
6. Organocatalyst for the Oxidation of Tertiary Amines and Azines
Safety And Hazards
特性
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSZHCBWFPSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380291 | |
| Record name | 2',4',6'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6'-Trifluoroacetophenone | |
CAS RN |
51788-77-3 | |
| Record name | 2',4',6'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



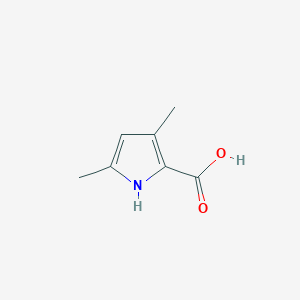
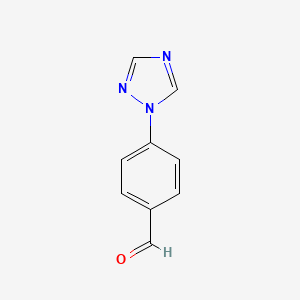
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
